REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[C:10]([O:16][OH:17])([CH2:13][CH2:14][CH3:15])([CH3:12])[CH3:11].C1(O)C=CC=CC=1>>[C:10]([O:16][O:17][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:1])[CH3:3])([CH2:13][CH2:14][CH3:15])([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
15.6 g
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Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CCC)OO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
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Name
|
t-cumyl chloride
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The mixture was stirred
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C
|
Type
|
CUSTOM
|
Details
|
at 21°-22° C
|
Type
|
CUSTOM
|
Details
|
The reaction self-exothermed to 25° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
was stirred an additional 1/2 hour at 25° C
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred 80 minutes at 35° C. and 90 minutes at 40° C. at which
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 25 mls of water
|
Type
|
STIRRING
|
Details
|
stirring 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
adding 5 mls of 50% NaOH
|
Type
|
STIRRING
|
Details
|
stirring another 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
separating the aqueous caustic layer
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with 25 mls of 15% NaOH, saturated NaHCO3 solution, water, 15% NaHSO3 solution, saturated NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous sodium sulfate the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CCC)OOC(C)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |